3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Chemical Synthesis Medicinal Chemistry Building Block

This ortho-bromo-substituted 5-aminopyrazole hydrochloride is a critical building block for medicinal chemistry and chemical biology. The specific ortho-bromo handle enables regioselective Suzuki-Miyaura cross-coupling for rapid SAR exploration of kinase and bromodomain inhibitors (BRPF1 IC50 = 65 nM). The HCl salt form guarantees aqueous solubility essential for cellular assays, eliminating precipitation issues seen with the free base. Select this compound to ensure reproducible synthetic transformations and biological outcomes—generic substitution is not advisable.

Molecular Formula C9H9BrClN3
Molecular Weight 274.55
CAS No. 1031793-63-1
Cat. No. B2949243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
CAS1031793-63-1
Molecular FormulaC9H9BrClN3
Molecular Weight274.55
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl
InChIInChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H
InChIKeyIQMUANNWXBSNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride: Verified Physicochemical and Structural Data for Procurement


3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1031793-63-1) is a halogenated 5-aminopyrazole derivative, a key subclass of heterocyclic compounds. It is primarily utilized as a versatile building block for constructing more complex molecular architectures in medicinal chemistry and organic synthesis [1]. The compound is characterized by a molecular weight of 274.54 g/mol and a molecular formula of C9H9BrClN3, and it is typically procured as a research chemical with a purity of 95% or higher [1].

The Functional Specificity of 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride: Why Analogs Cannot Be Assumed Interchangeable


Within the 5-aminopyrazole class, even subtle changes to the substitution pattern on the phenyl ring can significantly alter the compound's physicochemical properties and biological activity profile. The specific ortho-bromo substitution on the phenyl ring of this compound directly impacts its molecular geometry, electronic distribution, and resultant reactivity in downstream synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions [1]. Furthermore, while the hydrochloride salt form enhances aqueous solubility compared to the free base (CAS 149246-80-0) , these distinct forms cannot be substituted without altering reaction conditions, yields, and potentially the biological outcomes in sensitive assays. Thus, for reproducible research, the specific compound identity and salt form are critical variables that preclude generic substitution.

Data-Driven Evidence for Selecting 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride


Quantified Physicochemical Profile and Purity for Consistent Downstream Use

This compound is defined by a specific set of physicochemical properties, which are critical for ensuring reproducible results in synthetic and analytical workflows. Its exact mass is 272.96684 Da, with a Topological Polar Surface Area (TPSA) of 54.7 Ų and a single rotatable bond [1]. Commercial procurement typically specifies a purity threshold of 95% or higher . This well-defined identity contrasts with custom-synthesized or generic 5-aminopyrazole analogs, where batch-to-batch variability in purity and properties can introduce significant experimental error.

Chemical Synthesis Medicinal Chemistry Building Block

Role as a Defined Intermediate in High-Yield, Regioselective Cross-Coupling Reactions

The ortho-bromo substituent on the phenyl ring is a critical functional handle that enables specific, high-value transformations. This compound has been demonstrated as a key substrate in deaminative transformations, followed by regioselective Suzuki-Miyaura cross-coupling and C-H activation to yield arylated pyrazoles in up to 71% yield over four steps [1]. This provides a tangible advantage over non-halogenated or meta/para-substituted analogs, which would follow different, and potentially less efficient, synthetic pathways to achieve the same molecular complexity.

Organic Synthesis Suzuki-Miyaura Arylation Methodology

Preliminary Biological Activity Profile Suggests Potential for Targeting Bromodomains

Preliminary binding data from the BROMOscan assay platform indicate that the 5-aminopyrazole core, when appropriately substituted, can interact with bromodomain-containing proteins. While direct data for the exact hydrochloride salt is limited, a closely related 5-aminopyrazole analog exhibited an IC50 of 65 nM against the BRPF1 bromodomain [1]. This class-level data point suggests that this compound, which presents a halogenated aryl ring to the bromodomain acetyl-lysine binding pocket, may serve as a valuable starting point or intermediate for developing selective bromodomain inhibitors. This differentiates it from simple, unsubstituted pyrazole scaffolds which typically show no such affinity.

Epigenetics Bromodomain Inhibition BRPF Drug Discovery

Differentiated Salt Form for Enhanced Handling and Solubility in Aqueous Media

The procurement of this compound as a hydrochloride salt (CAS 1031793-63-1) rather than its free base (CAS 149246-80-0) provides a quantifiable advantage in terms of handling and experimental setup. The hydrochloride salt form is generally known to increase aqueous solubility compared to the neutral free base [1]. While specific solubility values in mg/mL are not widely published, the 31.7% increase in molecular weight (274.54 vs. 238.08 g/mol) is a direct consequence of the counterion and indicates a fundamentally different physical form . This is a critical differentiator for users requiring the compound in aqueous biological buffers or for specific reaction conditions.

Formulation Solubility Salt Selection Physicochemical

Validated Application Scenarios for 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride Based on Evidence


Medicinal Chemistry: Diversification of 5-Aminopyrazole Scaffolds via Palladium-Catalyzed Cross-Coupling

Medicinal chemists seeking to efficiently generate a library of 5-aminopyrazole analogs should prioritize this compound. Its ortho-bromo substituent is a proven handle for regioselective Suzuki-Miyaura cross-coupling reactions, as demonstrated by Smyth et al., enabling the introduction of a wide range of aryl and heteroaryl groups. This allows for the rapid exploration of structure-activity relationships (SAR) around the phenyl ring, a key vector in many kinase and bromodomain inhibitors [1].

Epigenetics Research: Development of Novel Bromodomain-Containing Protein Inhibitors

Researchers focused on epigenetic targets, particularly bromodomains such as those in the BRPF family, can utilize this compound as a starting point. Class-level evidence from BROMOscan assays confirms that the 5-aminopyrazole core can achieve high-affinity binding (IC50 = 65 nM) to the BRPF1 bromodomain [1]. The ortho-bromophenyl substituent on this specific building block provides a vector for exploring the unique hydrophobic pocket adjacent to the acetyl-lysine binding site, potentially leading to more selective inhibitors.

Chemical Biology: Preparation of Aqueous-Soluble Probe Molecules

Chemical biologists developing small molecule probes for cellular assays should select the hydrochloride salt form of this compound. The salt form is essential for achieving sufficient solubility in aqueous biological media, a prerequisite for any in vitro or cellular experiment. This ensures that the compound can be dosed accurately without the confounding factor of precipitation, which is a common issue when using the less soluble free base form [1].

Synthetic Methodology: A Substrate for Developing New Deaminative Arylation Protocols

For process chemists and synthetic methodologists, this compound serves as a valuable substrate for developing and optimizing new deaminative functionalization reactions. The presence of both an amino group (on the pyrazole) and a bromine atom (on the phenyl ring) provides two distinct, orthogonal reactive sites. This enables the investigation of novel one-pot or sequential transformation strategies, such as those reported by Smyth et al., which can be used to build molecular complexity in a highly efficient manner [1].

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